molecular formula C18H28N2O5S B4412546 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4412546
M. Wt: 384.5 g/mol
InChI Key: PBEZLOPUJIHNPU-UHFFFAOYSA-N
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Description

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-(3-hydroxypropyl)-4-piperidinecarboxamide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE has been utilized in various scientific research studies due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and ion channel regulation.

    Medicine: Explored for potential therapeutic applications in treating neurological disorders, such as epilepsy, due to its ability to modulate potassium channels.

    Industry: Employed in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE can alter the electrical activity of cells and tissues, leading to various physiological effects. This mechanism is particularly relevant in the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Shares a similar structure but lacks the hydroxypropyl group.

    Sulfonylureas: A broader class of compounds that includes various derivatives with similar sulfonyl and urea functional groups.

Uniqueness

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the hydroxypropyl group, which may confer distinct biochemical and physiological properties. Its specificity for potassium channels also makes it a valuable tool for targeted investigations in scientific research.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-3-25-17-6-5-16(13-14(17)2)26(23,24)20-10-7-15(8-11-20)18(22)19-9-4-12-21/h5-6,13,15,21H,3-4,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEZLOPUJIHNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE

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